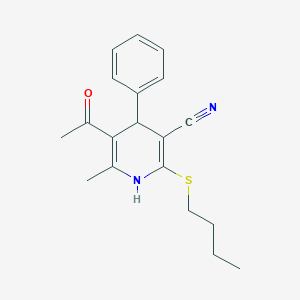
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as FHQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FHQ is a quinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to exhibit anti-microbial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting microbial growth. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with. However, the main limitation of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, including exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and improving its solubility in aqueous solutions. Additionally, further research is needed to explore the potential of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield the final product, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be further improved by using different reaction conditions, such as varying the reaction temperature and time.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(21)12-9-11(6-7-14(12)19-10)17(22)20-15-5-3-2-4-13(15)18/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAKMSOKJWVFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (2-fluoro-phenyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)


![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
